2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)- is a complex organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one derivatives typically involves the cyclization of anthranilic acid derivatives with carboxylic acid chlorides under various conditions. One effective method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives is a one-pot reaction using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents . This method is advantageous due to its mild conditions, high yields, and simplified workup procedures.
Industrial Production Methods
Industrial production of benzoxazine derivatives often involves large-scale cyclodehydration reactions using acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine as cyclizing agents . These methods are optimized for high efficiency and scalability, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2H-3,1-Benzoxazin-2-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzoxazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized benzoxazinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Cyclizing agents: Cyanuric chloride, dimethylformamide, acetic anhydride.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinone derivatives, and various substituted benzoxazinone compounds .
Scientific Research Applications
2H-3,1-Benzoxazin-2-one derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazin-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors, blocking the activity of HIV-1 reverse transcriptase and preventing viral replication . Other derivatives may inhibit specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-3,1-Benzoxazin-2-one include:
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in HIV therapy.
4-Phenylureido/thioureido-substituted benzoxazines: Studied for their biological activities, including myorelaxant effects.
Uniqueness
The uniqueness of 2H-3,1-Benzoxazin-2-one derivatives lies in their structural diversity and the presence of functional groups such as sulfonimidoyl and hydroxyphenyl groups
Properties
CAS No. |
89432-15-5 |
---|---|
Molecular Formula |
C20H24N2O5S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-[4-[(4-hydroxyphenyl)sulfonimidoyl]butoxy]-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2)17-13-15(7-10-18(17)22-19(24)27-20)26-11-3-4-12-28(21,25)16-8-5-14(23)6-9-16/h5-10,13,21,23H,3-4,11-12H2,1-2H3,(H,22,24) |
InChI Key |
ZLOCWRKXFNPGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OCCCCS(=N)(=O)C3=CC=C(C=C3)O)NC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.